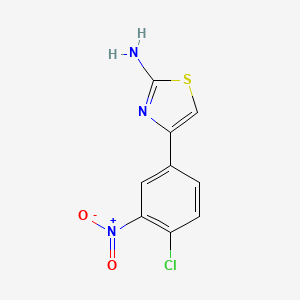![molecular formula C20H22N6O B2379766 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2320955-94-8](/img/structure/B2379766.png)
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine” is a heterocyclic compound with a molecular formula of C20H22N6O and a molecular weight of 362.437. It contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is an integral part of DNA and RNA and imparts diverse pharmacological properties . The exact structure of this compound would need to be determined through further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. Its molecular formula is C20H22N6O and its molecular weight is 362.437.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine, while not directly referenced in available literature, falls within a broader category of pyrimidine derivatives that have been extensively studied for their diverse pharmacological properties and synthesis techniques. For instance, research on 4-piperazino-5-methylthiopyrimidines has revealed a series with significant antiemetic and other pharmacological activities, highlighting the potential utility of structurally similar compounds in medicinal chemistry (Mattioda et al., 1975).
Pharmacological Applications
Pyrimidine derivatives have been explored for various pharmacological applications. Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown poor activity against DNA viruses but marked inhibition against retrovirus replication, illustrating the antiviral potential of pyrimidine-based compounds (Hocková et al., 2003). This suggests that specific substitutions on the pyrimidine core can significantly influence the biological activity, potentially guiding the development of new therapeutics.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been a focal point of research. For example, the synthesis and study of 6,7-annulated pyrido[2,3-d]pyrimidines revealed moderate antimicrobial activity against certain strains, including Staphylococcus aureus (Donkor et al., 1995). Such findings underscore the potential of pyrimidine derivatives in addressing antibiotic resistance through the development of novel antimicrobial agents.
Optical and Electronic Properties
Moreover, pyrimidine derivatives have been studied for their optical and electronic properties. Research on thiopyrimidine derivatives, for instance, has provided insights into their structural parameters, electronic properties, and nonlinear optical exploration, suggesting applications beyond pharmacology, such as in materials science and optoelectronics (Hussain et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-15(1)17-9-19(24-12-22-17)27-11-14-4-7-26(8-5-14)20-16-3-6-21-10-18(16)23-13-25-20/h3,6,9-10,12-15H,1-2,4-5,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPUCPTKXHREI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)


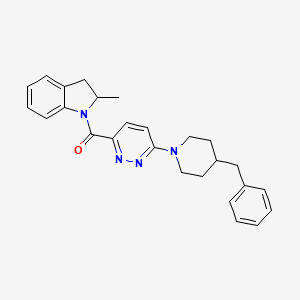
![9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2379689.png)
![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)
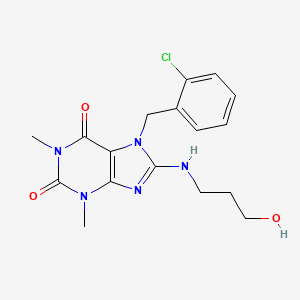
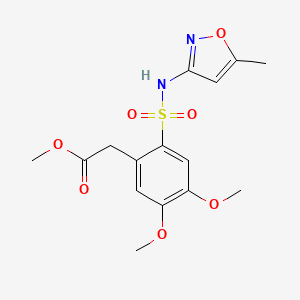

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)
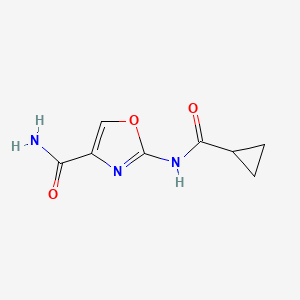
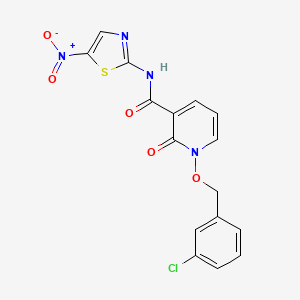
![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)
